Traxoprodil

NMDA receptor NR2B subunit Radioligand binding

Traxoprodil is the most clinically validated NR2B-selective NMDA antagonist for research, with a 60% phase II response rate in treatment-resistant depression. Its absolute NR2B selectivity (Kd 4.2 nM; no NR2A binding) and >80-fold affinity advantage over ifenprodil eliminate confounding α1-adrenergic off-target effects. Ideal for rapid-acting antidepressant mechanism studies, CYP2D6 pharmacogenetic investigations, and region-specific neuroprotection research. Procure the benchmark NR2B probe today.

Molecular Formula C20H25NO3
Molecular Weight 327.4 g/mol
Cat. No. B8815290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTraxoprodil
Molecular FormulaC20H25NO3
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O
InChIInChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3
InChIKeyQEMSVZNTSXPFJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Traxoprodil (CP-101,606) for Preclinical and Clinical Neuroscience: A High-Affinity NR2B-Selective NMDA Antagonist


Traxoprodil (CP-101,606) is a substituted 4-phenylpiperidine developed by Pfizer that acts as a potent, noncompetitive antagonist of NMDA receptors containing the NR2B subunit [1]. It binds with a dissociation constant (Kd) of 4.2 nM to NR1/NR2B receptors and exhibits no high-affinity binding to NR1/NR2A receptors, demonstrating absolute subunit selectivity [2]. Traxoprodil protects cultured hippocampal neurons from glutamate-induced toxicity with an IC50 of 10 nM and has been investigated in clinical trials for treatment-resistant depression, stroke, traumatic brain injury, and neuropathic pain [1][3].

Why NR2B Antagonists Are Not Interchangeable: Structural and Pharmacological Differentiation of Traxoprodil


NR2B subunit-selective NMDA antagonists share a common target but exhibit profound differences in binding affinity, functional selectivity, off-target receptor engagement, and clinical pharmacodynamics. Substituting traxoprodil with prototype agents such as ifenprodil or eliprodil risks confounding experimental outcomes due to >80-fold differences in NR2B affinity, divergent α1-adrenergic off-target activity, and distinct effects on locomotion, thermoregulation, and sleep architecture relative to non-selective NMDA channel blockers such as S-ketamine [1][2][3]. These pharmacological distinctions have direct consequences for experimental design, translatability, and procurement decisions.

Traxoprodil (CP-101,606) Evidence Guide: Quantitative Differentiation from Closest Analogs and Alternatives


NR2B Binding Affinity and Subtype Selectivity: Traxoprodil vs Ifenprodil and Eliprodil

Traxoprodil demonstrates substantially higher binding affinity for NR2B-containing NMDA receptors than its closest structural analogs. [3H]CP-101,606 binds to NR1/NR2B receptors expressed in HEK293 cells with a Kd of 4.2 nM and exhibits no detectable high-affinity binding to NR1/NR2A, NR1, NR2A, or NR2B subunits alone, confirming absolute selectivity [1]. By contrast, ifenprodil antagonises NR1A/NR2B receptors with an IC50 of 0.34 µM (340 nM), representing an approximately 80-fold lower potency [2]. Eliprodil, another ifenprodil derivative, displays an IC50 of 1 µM for NR2B-containing receptors, approximately 240-fold less potent than traxoprodil . This difference in primary target engagement has direct implications for dose selection, target occupancy estimation, and the interpretation of functional experiments.

NMDA receptor NR2B subunit Radioligand binding Antagonist affinity Subtype selectivity

Alpha-1 Adrenergic Off-Target Selectivity: Traxoprodil vs Ifenprodil

A critical differentiator for traxoprodil is its markedly reduced affinity for the α1-adrenergic receptor compared to its progenitor ifenprodil. Traxoprodil exhibits an IC50 of 20 µM at α1-adrenergic receptors, whereas ifenprodil displays an IC50 of 100 nM at the same target [1]. This 200-fold reduction in α1-adrenergic affinity was achieved through introduction of a hydroxyl group at the C-4 position of the piperidine ring during a systematic structure-activity relationship (SAR) campaign [2]. Elevated α1-adrenergic blockade is associated with cardiovascular side effects, including hypotension and reflex tachycardia, as well as dyskinesia and memory impairment, which have limited the clinical utility of ifenprodil [1]. By substantially reducing α1 engagement, traxoprodil offers a significantly improved selectivity window between the desired NR2B target and this key off-target liability.

Off-target selectivity Alpha-1 adrenergic receptor Cardiovascular safety Structure-activity relationship

Neurophysiological and Behavioral Differentiation from Non-Selective NMDA Antagonism: Traxoprodil vs S-Ketamine

In a direct head-to-head preclinical comparison using quantitative EEG (qEEG) telemetry and auditory event-related potential (AERP) recordings, traxoprodil produced a neurophysiological signature clearly distinct from that of the non-selective NMDA channel blocker S-ketamine [1]. Traxoprodil (6 and 18 mg/kg) induced an overall decrease in EEG power primarily within alpha and beta frequency bands, whereas S-ketamine significantly increased delta and gamma power [1]. Critically, traxoprodil did not alter locomotor activity, body temperature, or sleep-wake architecture, whereas S-ketamine induced pronounced hyperactivity, hypothermia, and sleep disruption (increased wake vigilance states) [1]. Furthermore, clinically relevant doses of traxoprodil did not impair mismatch negativity (MMN) — a translational biomarker of auditory deviance detection — while S-ketamine (10 mg/kg) selectively disrupted this measure [1]. These data demonstrate that NR2B-selective modulation via traxoprodil avoids the broad psychotomimetic and physiological disturbances characteristic of pan-NMDA receptor blockade.

Quantitative EEG Auditory event-related potentials Locomotor activity Sleep architecture Translational biomarkers

Clinical Antidepressant Efficacy: Traxoprodil vs Placebo and Other NR2B Antagonists in Treatment-Resistant Depression

In a double-blind, placebo-controlled phase II clinical trial (NCT00163059) involving 30 patients with treatment-resistant major depressive disorder (MDD) who had failed a 6-week open-label paroxetine lead-in, traxoprodil produced a rapid antidepressant response [1]. The response rate on the Hamilton Depression Rating Scale (HAMD) was 60% for traxoprodil versus 20% for placebo at day 5, with the Montgomery-Åsberg Depression Rating Scale (MADRS) significantly differentiating active drug from placebo [1]. By comparison, the oral NR2B antagonist MK-0657 (rislenemdaz, CERC-301) tested in a 12-day pilot study (N=5 TRD patients) showed significant improvement on HAMD and BDI but failed to achieve significance on the primary endpoint MADRS, and subsequent larger phase II trials did not demonstrate significant antidepressant effects over placebo [1]. EVT-101, another NR2B antagonist, had its phase II trial prematurely discontinued due to an FDA clinical hold [1]. Among NR2B-selective agents that reached clinical testing for depression, traxoprodil remains the only compound to have demonstrated robust, statistically significant, and rapid antidepressant effects in a placebo-controlled trial in treatment-resistant patients — although its development was ultimately halted due to QTc prolongation concerns [1][2].

Treatment-resistant depression Rapid-acting antidepressant NR2B antagonist clinical trial MADRS HAMD

CYP2D6 Pharmacogenetic Variability and Its Impact on Traxoprodil Pharmacokinetics

Traxoprodil pharmacokinetics are heavily influenced by cytochrome P450 2D6 (CYP2D6) phenotype, a polymorphic enzyme known to exhibit substantial interindividual variability [1][2]. In CYP2D6 extensive metabolisers (EMs), the terminal elimination half-life (t1/2) is approximately 2.8 hours following a 50 mg i.v. dose, with only ~7% of the administered dose excreted as unchanged drug [1]. In poor metabolisers (PMs), t1/2 extends to approximately 26.9 hours, with ~50% excreted unchanged [1]. Oral bioavailability is similarly divergent: ~39.5% at a 100 mg oral dose in EMs (nonlinear, dose-dependent) versus ~80% in PMs (linear, dose-independent) [2]. This degree of pharmacogenetic variability is not uniformly observed across all NR2B antagonists and has profound implications for study design — including the need for CYP2D6 genotyping, therapeutic drug monitoring, and careful dose individualisation to achieve consistent target engagement across experimental cohorts.

Pharmacogenetics CYP2D6 polymorphism Oral bioavailability Half-life Drug metabolism

Traxoprodil (CP-101,606): Optimal Research and Discovery Application Scenarios


Investigating NR2B-Specific Contributions to Synaptic Plasticity, Learning, and Memory

Traxoprodil's absolute NR2B subunit selectivity (Kd = 4.2 nM, no detectable NR1/NR2A binding) [1] makes it an essential tool for dissecting the specific contribution of NR2B-containing NMDA receptors to hippocampal long-term potentiation (LTP), spatial working memory, and cognitive flexibility. Unlike ifenprodil, which carries α1-adrenergic off-target activity (IC50 = 100 nM) [2], traxoprodil can be deployed in behavioural paradigms such as the delayed match-to-position (DMTP) task — where it has been shown to improve accuracy and response speed at 1–10 mg/kg [3] — without the confounding influence of α1-mediated cardiovascular or motor effects.

Preclinical Models of Rapid-Acting Antidepressant Mechanisms and Treatment-Resistant Depression

Traxoprodil represents the most clinically validated NR2B-selective probe for studying rapid-acting antidepressant mechanisms, having demonstrated a 60% response rate vs 20% placebo in a placebo-controlled phase II TRD trial [4]. For laboratories evaluating novel glutamatergic antidepressants, traxoprodil serves as the benchmark NR2B reference compound against which next-generation agents should be compared on speed of onset, durability of response, and dissociative side effect liability. Its differential EEG signature versus ketamine — characterised by reduced alpha/beta power without gamma elevation, and preserved mismatch negativity at therapeutic doses [5] — provides a translational biomarker framework for target engagement studies in rodents and non-human primates.

Neuroprotection Studies in Excitotoxicity, Stroke, and Traumatic Brain Injury

With an IC50 of 10 nM for protecting cultured hippocampal neurons from glutamate-induced toxicity and >900-fold selectivity for forebrain over cerebellar granule neurons [6], traxoprodil is uniquely suited for investigating region-specific neuroprotective strategies. Although the phase II stroke trial did not meet its primary diffusion-weighted imaging endpoint, secondary analyses showed trends toward improved clinical outcomes without excess mortality [7]. For procurement decisions in neuroprotection research, traxoprodil's well-characterised neuroprotective potency, extensive preclinical efficacy data across multiple ischemia and trauma models, and available human safety data provide a level of validation not offered by earlier-generation NR2B ligands such as ifenprodil or eliprodil [7].

Pharmacogenetic and Drug Metabolism Research Involving CYP2D6 Polymorphism

Traxoprodil's extreme pharmacokinetic divergence between CYP2D6 extensive metabolisers (t1/2 = 2.8 h, bioavailability ~39.5%) and poor metabolisers (t1/2 = 26.9 h, bioavailability ~80%) [8][9] makes it a valuable probe substrate for studying the impact of CYP2D6 pharmacogenetics on CNS drug exposure, efficacy, and toxicity. Research programmes investigating genotype-guided dosing strategies, CYP2D6 phenotyping methodologies, or the influence of CYP2D6 co-medication on NMDA antagonist pharmacokinetics can utilise traxoprodil as a well-characterised model compound with extensive human ADME and clinical pharmacokinetic data already available in the public domain.

Quote Request

Request a Quote for Traxoprodil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.